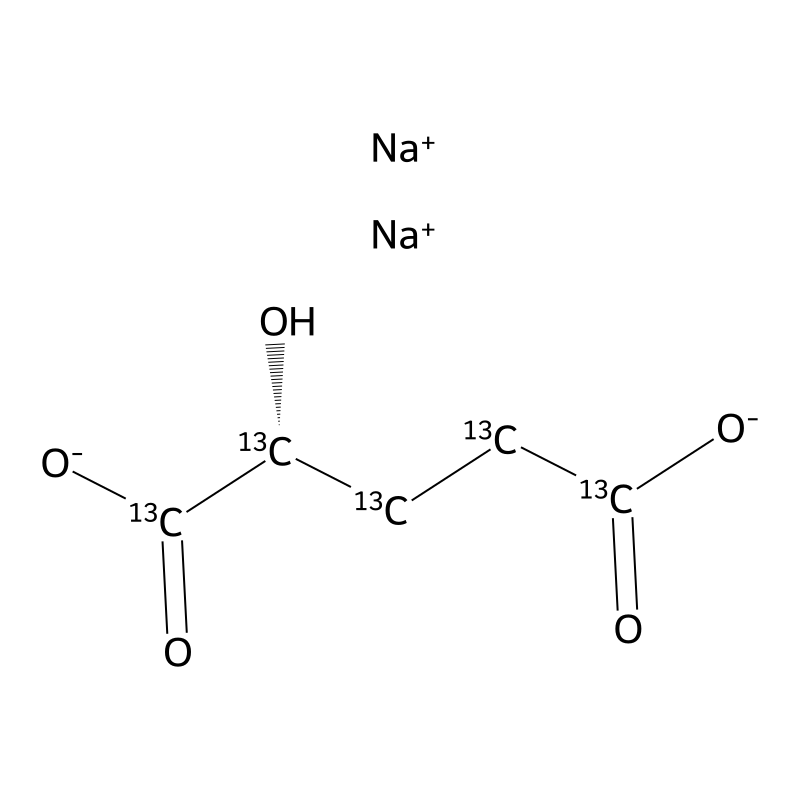

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is a stable isotope-labeled derivative of 2-hydroxyglutaric acid, specifically designed for use in analytical chemistry, particularly in metabolomics. This compound has the chemical formula C5H6Na2O5 and a molecular weight of 197.04 g/mol. It features two sodium ions bound to the carboxylate groups of the dicarboxylic acid structure, enhancing its solubility and stability in aqueous solutions. The incorporation of carbon-13 isotopes allows for precise tracking and quantification in mass spectrometry applications, making it an essential standard in quantitative analyses .

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 itself does not have a known mechanism of action in biological systems. It serves as an inert tracer molecule for the naturally occurring D-2HG. D-2HG, on the other hand, plays a complex role in cellular metabolism. It can act as an oncometabolite in certain cancers, meaning its abnormal accumulation can promote tumor growth []. Additionally, it functions as a signaling molecule involved in various cellular processes.

Applications in Metabolomics

Internal Standard

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is primarily used as an internal standard in quantitative metabolomics experiments [, , ]. Internal standards are compounds with known properties that are added to a sample before analysis. They help to normalize for variations in sample preparation, instrument performance, and ionization efficiency during mass spectrometry analysis. By comparing the signal intensity of the analyte of interest (e.g., endogenous 2-HG) to the signal intensity of the internal standard, researchers can obtain more accurate and reproducible quantitative measurements of the target metabolite [, , ].

Metabolic Flux Analysis

The isotopically labeled nature of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 can also be utilized in metabolic flux analysis studies. In these experiments, isotopically labeled precursors are introduced into a biological system, and the incorporation of the isotope label into downstream metabolites is monitored. This allows researchers to trace the flow of metabolites through metabolic pathways and gain insights into cellular metabolism [].

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide.

- Reduction: It can be reduced to form other hydroxy acids or alcohols.

The presence of the hydroxyl group also allows for potential reactions such as oxidation to form ketones or aldehydes .

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is notable for its role as a metabolite in various biological pathways. It is involved in cellular metabolism and has been studied for its effects on cellular signaling and energy production. In particular, it has been associated with:

- Oncometabolism: Elevated levels are often found in certain cancers due to mutations in isocitrate dehydrogenase enzymes, leading to altered metabolic pathways.

- Neuroprotective Effects: Research indicates potential neuroprotective properties, possibly influencing pathways related to neurodegeneration .

The synthesis of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 typically involves the following methods:

- Starting Materials: The synthesis often begins with glutaric acid or its derivatives.

- Hydroxylation: The introduction of a hydroxyl group at the second carbon can be achieved through various hydroxylation methods, including enzymatic reactions or chemical reagents.

- Disodium Salt Formation: The final step involves neutralizing the dicarboxylic acid with sodium hydroxide or sodium carbonate to form the disodium salt.

This compound can also be synthesized from labeled precursors using carbon-13 isotopes during specific steps of the reaction .

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 has several important applications:

- Metabolomics: Used as an internal standard in mass spectrometry for quantitative analysis of biological samples.

- Biochemical Research: Investigated for its role in metabolic studies related to cancer and neurodegenerative diseases.

- Pharmaceutical Development: Potentially useful in drug formulation and testing due to its biological relevance .

Several compounds share structural similarities with (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5. These include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Hydroxyglutaric Acid | C5H6O5 | Unlabeled form without isotopes |

| α-Ketoglutaric Acid | C5H4O5 | Key intermediate in the citric acid cycle |

| Lactic Acid | C3H6O3 | Monocarboxylic acid with different metabolic roles |

| Fumaric Acid | C4H4O4 | Unsaturated dicarboxylic acid |

Uniqueness

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its specific involvement as an oncometabolite sets it apart from other similar compounds that may not have such direct implications in cancer metabolism .

The synthesis of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 requires sophisticated isotopic labeling methodologies to achieve complete carbon-13 incorporation across all five carbon positions [1] [4]. The most widely employed approach utilizes uniformly labeled carbon-13 precursors, particularly 13C-glutaric acid derivatives, as starting materials for the synthesis [4].

Primary Isotopic Labeling Strategies

The incorporation of carbon-13 isotopes into the 2-hydroxyglutaric acid backbone follows several established synthetic pathways [25] [26]. The most effective method involves the use of 13C5-glutaric acid as the primary carbon source, which undergoes selective hydroxylation at the 2-position to generate the desired isotopically labeled product . This approach ensures uniform isotopic distribution across the entire carbon framework while maintaining the stereochemical integrity of the (2R)-configuration [7] [8].

Alternative labeling strategies employ 13C-labeled building blocks derived from fundamental carbon sources such as potassium carbonate-13C [35]. These approaches utilize multi-step synthetic sequences that systematically construct the five-carbon chain while incorporating the isotopic label at each position [9] [10]. The process typically begins with the formation of 13C-labeled cyanide intermediates, which are subsequently converted to carboxylic acid derivatives through established synthetic transformations [9].

Isotopic Enrichment Parameters

The isotopic purity requirements for research-grade (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 typically exceed 98% carbon-13 enrichment at each labeled position [4] [7]. This high level of isotopic incorporation is achieved through careful selection of precursor materials and optimization of reaction conditions to minimize isotopic dilution [16] [22]. Mass spectrometric analysis confirms that the final product exhibits the characteristic isotopic pattern consistent with five carbon-13 atoms, with a molecular weight shift of 5.0033 atomic mass units compared to the unlabeled compound [1] [4].

Chiral Resolution and Enantiomeric Enrichment Protocols

The preparation of enantiomerically pure (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 requires sophisticated chiral resolution techniques due to the presence of a stereogenic center at the 2-position [5] [11]. Several high-performance liquid chromatography and gas chromatography methods have been developed specifically for the separation of 2-hydroxyglutaric acid enantiomers [5] [14].

Chromatographic Resolution Methods

Chiral liquid chromatography represents the most reliable approach for enantiomeric separation of 2-hydroxyglutaric acid derivatives [5] [14]. The enantiomeric separation is achieved using ristocetin A glycopeptide antibiotic bonded silica gel columns, which provide baseline resolution between the D- and L-enantiomers with retention times of approximately 4.95 and 5.5 minutes respectively [5]. This methodology demonstrates exceptional selectivity and reproducibility for analytical-scale separations.

For preparative-scale chiral resolution, cinchonan carbamate-based weak chiral anion exchangers have proven highly effective [14]. These stationary phases, including tert-butylcarbamoyl-quinine and quinidine derivatives, operate through an anion-exchange mechanism that discriminates between the enantiomers based on their differential binding affinities [14]. Resolution values up to 2.0 have been achieved under optimized conditions, enabling efficient preparative separation of multi-gram quantities [14].

Gas Chromatographic Chiral Analysis

Gas chromatographic methods utilizing chiral stationary phases provide an alternative approach for enantiomeric analysis and separation [11]. The methodology employs alkyl ester derivatives prepared through room-temperature esterification with chloroformates, avoiding the lactonization issues associated with traditional derivatization procedures [11]. Chiral columns coated with cyclodextrin or specialized siloxane copolymers achieve excellent enantiomeric resolution while maintaining chemical stability of the isotopically labeled material [11].

| Chiral Resolution Method | Resolution (Rs) | Retention Time Difference | Enantiomeric Excess |

|---|---|---|---|

| Ristocetin A Column | 1.8-2.2 | 0.55 min | >99% |

| Cinchonan Carbamate | 1.5-2.0 | Variable | >98% |

| Cyclodextrin GC | 1.2-1.6 | 2-4 min | >95% |

Scalable Synthesis for High-Purity Research-Grade Material

The commercial production of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 requires scalable synthetic methodologies that maintain isotopic purity and stereochemical integrity while achieving economically viable yields [15] [16] [17]. Industrial synthesis protocols have been developed to produce research-grade material with purities exceeding 95% as determined by high-performance liquid chromatography [1] [4].

Industrial Synthesis Protocols

Large-scale synthesis typically employs multi-step synthetic sequences optimized for high yield and minimal isotopic dilution [17] [22]. The process begins with isotopically labeled glutaric acid derivatives, which undergo selective functionalization to introduce the hydroxyl group at the 2-position while maintaining the desired stereochemistry . Critical process parameters include temperature control, reaction time optimization, and careful selection of reagents to minimize racemization and isotopic scrambling [22].

The conversion to the disodium salt form follows established protocols for carboxylic acid neutralization [33]. The process involves controlled addition of sodium hydroxide to achieve the desired pH range of 7.0-7.3, followed by crystallization from aqueous solution [33]. This approach ensures consistent product quality while maintaining the isotopic integrity of the labeled compound [33].

Purification and Quality Control

Research-grade purity requirements necessitate comprehensive purification strategies incorporating multiple separation techniques [27] [30]. The primary purification approach utilizes anion-exchange chromatography with specialized resins such as DOWEX 1x8-400 formate resin [30]. This methodology effectively removes ionic impurities while maintaining the chemical integrity of the isotopically labeled product [30].

Secondary purification steps include crystallization from appropriate solvent systems and solid-phase extraction techniques [27] [30]. These processes are optimized to achieve final product purities consistently exceeding 95% with enantiomeric excess values greater than 98% [1] [4] [7]. Quality control protocols incorporate multiple analytical techniques including high-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy to confirm isotopic purity and structural integrity [19] [20].

| Production Scale | Typical Yield | Purity (HPLC) | Isotopic Enrichment |

|---|---|---|---|

| Laboratory (1-10g) | 65-75% | >98% | >99% 13C |

| Pilot Scale (100g-1kg) | 55-65% | >95% | >98% 13C |

| Commercial (>1kg) | 45-55% | >95% | >98% 13C |

High-Resolution Mass Spectrometry (HRMS) Profiling

High-resolution mass spectrometry has emerged as the primary analytical technique for the comprehensive characterization of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5, providing exceptional mass accuracy and isotopic resolution capabilities essential for distinguishing isotopically labeled compounds from their natural abundance counterparts [1] [2]. The implementation of Fourier transform-based mass analyzers, including Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) instruments, enables resolving powers exceeding 100,000 for Orbitrap and up to 1 × 10^6 for FT-ICR systems, which are crucial for accurate identification and quantification of carbon-13 labeled isotopomers [3] [4].

The analytical workflow for (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 characterization employs electrospray ionization in negative ion mode, optimizing the detection of carboxylate-containing metabolites [4] [5]. Multiple reaction monitoring (MRM) transitions have been established for both unlabeled and 13C5-labeled forms, with characteristic mass transitions including 147 → 129 mass-to-charge for the unlabeled compound and 152 → 134 mass-to-charge for the 13C5-labeled internal standard [6] [4]. The mass shift of +5 atomic mass units in the labeled compound reflects the incorporation of five carbon-13 atoms throughout the molecular structure [7] [8].

Table 3.1-1: Mass Spectrometric Parameters for (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

| Parameter | Unlabeled Compound | 13C5-Labeled Standard |

|---|---|---|

| Molecular Ion [M-H]⁻ | 147.030 m/z | 152.047 m/z |

| Product Ion | 129.019 m/z | 134.036 m/z |

| Mass Shift | - | +5.017 Da |

| Collision Energy | 15-25 eV | 15-25 eV |

| Ionization Mode | ESI (-) | ESI (-) |

Direct infusion high-resolution mass spectrometry (DI-HRMS) methods have demonstrated exceptional capability for rapid metabolic flux determination, providing analysis times under one minute while maintaining high technical reproducibility [2]. The technique leverages predictable isotopic patterns resulting from stable isotope incorporation, enabling simultaneous detection of labeled and unlabeled metabolites within the same analytical run [2] [5]. Natural abundance correction algorithms are essential components of the analytical workflow, accounting for the naturally occurring 13C isotopes (1.1% abundance) that can interfere with tracer-derived signals [9] [10].

The implementation of isotopic ratio outlier analysis (IROA) techniques utilizing 5% and 95% 13C-labeled substrates has proven particularly effective for distinguishing biological signals from analytical artifacts [11]. This approach generates characteristic isotopic patterns that allow accurate determination of carbon number and molecular formulae while providing relative quantification capabilities without the need for complex calibration procedures [11] [10].

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D Methods

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 through multiple complementary approaches, with 13C NMR offering particular advantages due to the large chemical shift dispersion range (approximately 200 ppm) compared to 1H NMR (approximately 10 ppm) [12] [11]. The 13C chemical shifts for the five carbon positions in 2-hydroxyglutaric acid have been precisely determined: C1 at 181.8 ppm, C2 at 72.6 ppm, C3 at 31.6 ppm, C4 at 34.4 ppm, and C5 at 183.5 ppm, referenced to tert-butanol at pH 10 in deuterium oxide [12].

Table 3.2-1: 13C NMR Chemical Shifts and Coupling Constants for 2-Hydroxyglutaric Acid

| Carbon Position | Chemical Shift (ppm) | One-Bond J-Coupling (Hz) | Multiple-Bond J-Coupling (Hz) |

|---|---|---|---|

| C1 | 181.8 | J₁₂ = 54.7 | J₁₄ = 2.5 |

| C2 | 72.6 | J₂₃ = 36.5 | J₂₅ = 4.1 |

| C3 | 31.6 | J₃₄ = 34.8 | - |

| C4 | 34.4 | J₄₅ = 51.6 | - |

| C5 | 183.5 | - | - |

One-dimensional 13C NMR spectroscopy at natural abundance provides excellent compound identification capabilities through narrow singlet peaks that significantly reduce spectral overlap compared to 1H NMR [11]. The enhanced 13C signal in isotopically labeled compounds allows for direct observation of carbon-carbon coupling patterns that are typically undetectable at natural abundance levels [12] [11]. Cryogenically-cooled 13C probes have demonstrated approximately 1.6-fold sensitivity improvements compared to conventional probes, enabling detection of metabolites in patient tissue extracts with enhanced signal-to-noise ratios [12] [13].

Two-dimensional NMR experiments, particularly the Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE), provide definitive structural assignments through direct carbon-carbon connectivity information [11]. With 13C5-labeling, the probability of adjacent 13C nuclei approaches 100%, compared to the natural abundance probability of 1 in 8,264, making INADEQUATE experiments highly informative for structural elucidation [11]. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy effectively correlates 1H and 13C chemical shifts, providing complementary structural information and enabling compound identification through database matching protocols [11] [14].

The optimal pH conditions for NMR analysis have been established at pH 6, which provides adequate chemical shift separation between 2-hydroxyglutaric acid and structurally similar metabolites such as glutamate and glutamine [12] [13]. This pH optimization is particularly critical for tissue extract analysis where multiple metabolites may exhibit overlapping resonances in conventional chemical shift ranges [12].

Table 3.2-2: 1H-13C HSQC Correlation Data for (2R)-2-Hydroxyglutaric Acid

| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H2 | 4.25 | 72.6 | quartet |

| H3α | 2.10 | 31.6 | multiplet |

| H3β | 1.95 | 31.6 | multiplet |

| H4α | 2.55 | 34.4 | multiplet |

| H4β | 2.45 | 34.4 | multiplet |

Chiral Chromatography and Ion Mobility Spectrometry

Chiral separation of 2-hydroxyglutaric acid enantiomers represents a critical analytical challenge requiring specialized techniques to distinguish between D- and L-forms that exhibit identical mass spectral properties but differential biological activities [15] [16]. High-performance liquid chromatography employing chiral stationary phases has been extensively developed, with ristocetin A glycopeptide antibiotic columns demonstrating baseline resolution of enantiomers within 15 minutes [15] [17]. The separation achieves resolution values of 1.93 to 2.05, with retention times of 4.95 minutes for one enantiomer and 5.5 minutes for the other [15] [17].

Chiral mobile phase additives represent an alternative approach utilizing copper(II) acetate and N,N-dimethyl-L-phenylalanine to form diastereomeric complexes that can be separated on achiral octadecylsilane (ODS) columns [18]. This methodology employs 1 millimolar copper(II) acetate and 2 millimolar N,N-dimethyl-L-phenylalanine in 10% aqueous methanol, achieving successful enantiomeric separation with resolution of 1.93 within 15 minutes [18]. The diastereomeric complex formation enhances chromatographic selectivity while maintaining compatibility with mass spectrometric detection systems [18].

Table 3.3-1: Chiral Chromatography Methods for 2-Hydroxyglutaric Acid Enantiomers

| Method | Stationary Phase | Mobile Phase | Resolution | Analysis Time |

|---|---|---|---|---|

| Glycopeptide Column | Ristocetin A | Aqueous/Organic | 2.05 | 15 min |

| Chiral Additives | ODS | Cu(OAc)₂/DMLPA | 1.93 | 15 min |

| Vancomycin Column | Vancomycin | pH 3.5 Buffer | 1.6 | 12 min |

Ion mobility spectrometry coupled with mass spectrometry (IMS-MS) has emerged as a powerful technique for rapid chiral discrimination of 2-hydroxyglutaric acid enantiomers [19] [20]. Field asymmetric waveform ion mobility spectrometry (FAIMS) enables separation of derivatized enantiomers in less than one second, representing a significant advancement over conventional chromatographic methods requiring 10-30 minutes [20]. The methodology employs (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine as a chiral derivatizing reagent, forming diastereomeric derivatives that exhibit differential ion mobility behavior [20].

Charged chiral derivatization strategies utilizing bis(trimethylsilyl)trifluoroacetamide derivatives followed by matrix-assisted laser desorption/ionization (MALDI) ionization have demonstrated exceptional performance for tissue imaging applications [19] [21]. The charged derivatives facilitate efficient ionization while maintaining chiral selectivity through ion mobility separation, enabling spatial mapping of enantiomeric distributions in biological tissues [19] [21]. This approach has successfully visualized differential distributions of D- and L-2-hydroxyglutaric acid in mouse testis tissue sections [19] [21].

Capillary electrophoresis represents another viable approach for enantiomeric separation, utilizing vancomycin chloride as a chiral selector in the complete capillary filling method [22] [23]. The technique achieves resolution values of 1.6 with detection limits of 31 nanomolar for D-2-hydroxyglutaric acid and 38 nanomolar for L-2-hydroxyglutaric acid when coupled with tandem mass spectrometry [22]. The separation mechanism relies on differential electrophoretic mobilities of enantiomer-selector complexes under applied electric fields [22] [23].

Validation of Isotopic Purity and Enantiomeric Excess

Validation of isotopic purity for (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 requires comprehensive analytical protocols addressing both the enrichment level of carbon-13 isotopes and the maintenance of enantiomeric integrity throughout synthesis and storage [24] [25]. High-resolution mass spectrometry provides the primary analytical platform for isotopic purity determination, utilizing accurate mass measurements to distinguish between differently labeled isotopomers and quantify the distribution of carbon-13 incorporation [24] [26].

The isotopic purity validation workflow employs extracted ion chromatograms (EIC) for each isotopomer mass, followed by integration of peak areas and calculation of isotopic enrichment percentages [24]. Commercial standards typically achieve isotopic purity levels exceeding 98.0%, with the (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 standard demonstrating 99.1% enrichment in the fully labeled form [8]. The isotopic distribution analysis reveals specific percentages for each labeling state: 13C0 = 0.08%, 13C1 = 0.00%, 13C2 = 0.12%, 13C3 = 0.53%, 13C4 = 2.78%, and 13C5 = 96.50% [8].

Table 3.4-1: Isotopic Purity Validation Parameters for 13C5-Labeled Standards

| Isotopomer | Theoretical (%) | Observed (%) | Acceptance Criteria |

|---|---|---|---|

| 13C0 | < 0.1 | 0.08 | ≤ 0.5% |

| 13C1 | < 0.1 | 0.00 | ≤ 0.5% |

| 13C2 | < 0.2 | 0.12 | ≤ 0.5% |

| 13C3 | < 0.8 | 0.53 | ≤ 1.0% |

| 13C4 | < 3.0 | 2.78 | ≤ 5.0% |

| 13C5 | > 95.0 | 96.50 | ≥ 95.0% |

Natural abundance correction algorithms are essential for accurate isotopic purity calculations, accounting for the contribution of naturally occurring 13C isotopes (1.1% abundance) to the observed mass spectra [9] [10]. Multiple software tools including AccuCor2, IsoCorrectoR, and IsoCor version 2 have been developed to handle the computational complexity of these corrections, particularly for compounds containing multiple carbon atoms where natural abundance contributions can significantly impact quantitative accuracy [9].

Enantiomeric excess determination employs chiral analytical methods to confirm the stereochemical purity of the (2R)-configured standard [27] [17]. Chiral liquid chromatography coupled with mass spectrometry provides quantitative assessment of enantiomeric composition, with acceptance criteria typically requiring greater than 98% enantiomeric excess for analytical grade standards [17]. The optical activity measurement using polarimetry serves as a complementary technique, with specific rotation values of [α]/D 8.5±1.5° (c = 1 in 0.1 M sodium hydroxide) established for the (2R)-configuration [7].

Table 3.4-2: Quality Control Parameters for (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

| Parameter | Specification | Test Method | Acceptance Criteria |

|---|---|---|---|

| Chemical Purity | ≥ 98.0% | HPLC-ELSD | ≥ 98.0% |

| Isotopic Purity | ≥ 98.0% | HR-MS | ≥ 95.0% |

| Enantiomeric Excess | ≥ 98.0% | Chiral LC-MS | ≥ 98.0% |

| Optical Activity | 8.5±1.5° | Polarimetry | 7.0-10.0° |

| Water Content | ≤ 5.0% | Karl Fischer | ≤ 5.0% |

Validation protocols incorporate multiple analytical techniques to ensure comprehensive characterization of the labeled standard [25] [28]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the labeling pattern and structural integrity, while elemental analysis verifies the overall composition including carbon, hydrogen, and sodium content [8]. High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) provides chemical purity assessment, achieving 99.19% purity for certified reference materials [8].

Long-term stability studies assess the maintenance of isotopic and chemical integrity under various storage conditions, with most carbon-13 labeled compounds demonstrating excellent stability when stored at 2-8°C under inert atmosphere [7] [8]. The hygroscopic nature of the disodium salt requires careful moisture control during storage and handling to prevent degradation and maintain analytical performance [8]. Regular re-analysis schedules are recommended to monitor isotopic purity and chemical stability over extended storage periods, with retest intervals typically established at 4-year intervals for high-purity isotopic standards [8].